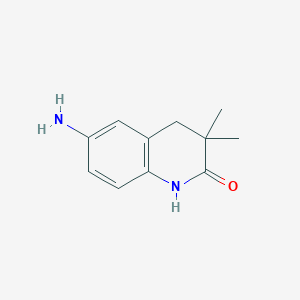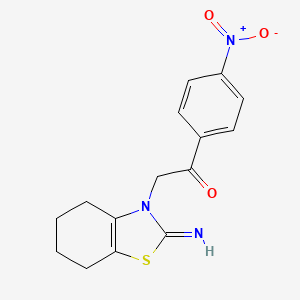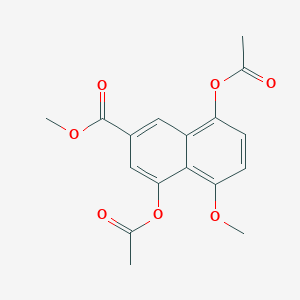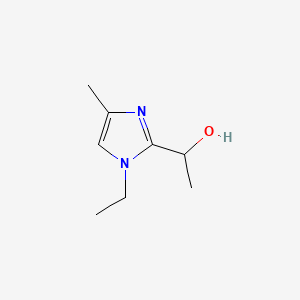![molecular formula C10H7NO3S2 B13932882 5-[(3,4-dihydroxyphenyl)methylene]-2-thioxo-4-Thiazolidinone](/img/structure/B13932882.png)
5-[(3,4-dihydroxyphenyl)methylene]-2-thioxo-4-Thiazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3,4-dihydroxyphenyl)methylene]-2-thioxo-4-Thiazolidinone is a compound known for its diverse biological activities. It is a derivative of thiazolidinone, a class of compounds that have shown potential in various medicinal applications due to their anti-inflammatory, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-dihydroxyphenyl)methylene]-2-thioxo-4-Thiazolidinone typically involves the condensation of 3,4-dihydroxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in an acidic medium, such as acetic acid, under reflux conditions .
Industrial Production Methods
Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-dihydroxyphenyl)methylene]-2-thioxo-4-Thiazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: Shows promise as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 5-[(3,4-dihydroxyphenyl)methylene]-2-thioxo-4-Thiazolidinone involves its interaction with various molecular targets. It is known to inhibit specific enzymes and pathways involved in inflammation and cancer progression. The compound’s ability to chelate metal ions also contributes to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
5-(3,4-dihydroxyphenyl)-3-methylcyclohex-2-enone: Another compound with a similar structure but different biological activities.
Quinazolin-4(3H)-ones: Compounds with similar medicinal properties but different core structures.
Uniqueness
5-[(3,4-dihydroxyphenyl)methylene]-2-thioxo-4-Thiazolidinone stands out due to its unique combination of a thiazolidinone core with a dihydroxyphenyl group, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C10H7NO3S2 |
|---|---|
Molecular Weight |
253.3 g/mol |
IUPAC Name |
5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H7NO3S2/c12-6-2-1-5(3-7(6)13)4-8-9(14)11-10(15)16-8/h1-4,12-13H,(H,11,14,15) |
InChI Key |
WVCFNVNKWVWZFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)NC(=S)S2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13932800.png)


![1,1-Diphenylhexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one--hydrogen chloride (1/1)](/img/structure/B13932817.png)

![1-Ethyl-3-[8-methyl-5-(2-methylpyridin-4-yl)isoquinolin-3-yl]urea](/img/structure/B13932828.png)

![1-[5-bromo-2-methyl-3-(trifluoromethyl)phenyl]Ethanone](/img/structure/B13932836.png)
![1-[3-(2,2,2-Trifluoroethyl)phenyl]ethanone](/img/structure/B13932838.png)



![4-[(Cyclopentylmethoxy)methyl]piperidine](/img/structure/B13932869.png)
![[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-5-yl]methanol](/img/structure/B13932877.png)
